![molecular formula C20H21F3N2O4 B2897101 N-(4-{[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]methyl}phenyl)-4-(trifluoromethoxy)benzamide CAS No. 1421532-62-8](/img/structure/B2897101.png)
N-(4-{[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]methyl}phenyl)-4-(trifluoromethoxy)benzamide
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Description
N-(4-{[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]methyl}phenyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C20H21F3N2O4 and its molecular weight is 410.393. The purity is usually 95%.
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Biological Activity
N-(4-{[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]methyl}phenyl)-4-(trifluoromethoxy)benzamide, a complex organic compound, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer potential, anti-inflammatory properties, and mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is C23H24N2O3, and its structure includes a trifluoromethoxy group and a carbamoyl moiety. The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzamide, including the compound , exhibit significant anticancer properties.
Key Findings:
- Inhibition of Cancer Cell Proliferation : The compound has shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, some analogs reported IC50 values as low as 3.0μM, indicating strong antiproliferative effects compared to standard treatments like doxorubicin .
- Mechanism of Action : The anticancer activity is attributed to the inhibition of specific signaling pathways involved in cell proliferation. Molecular docking studies suggest that the compound may interact with targets such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Anti-inflammatory Properties
In addition to its anticancer effects, the compound exhibits anti-inflammatory activities.
Research Insights:
- Cytokine Inhibition : The compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-17 in vitro. This suggests potential utility in treating inflammatory diseases .
- In Vivo Studies : Animal models have demonstrated that the compound can ameliorate symptoms of airway hyperreactivity and reduce eosinophilia in lung tissues, indicating its therapeutic potential for respiratory conditions .
Case Studies
Several case studies highlight the efficacy of this compound and its analogs in clinical settings:
- MCF-7 Cell Line Study : A study evaluated the growth inhibition of MCF-7 cells treated with various concentrations of the compound, revealing a dose-dependent response with significant reductions in cell viability at higher concentrations.
- A549 Cell Line Study : Another investigation focused on A549 cells demonstrated that treatment with the compound resulted in a marked increase in apoptosis markers, suggesting that it induces programmed cell death in cancerous cells.
Table 1: Biological Activity Summary
Activity Type | Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
Anticancer | MCF-7 | 3.0 | |
Anticancer | A549 | 5.85 | |
Anti-inflammatory | - | - |
Mechanism | Description |
---|---|
CDK Inhibition | Interacts with CDK proteins to halt cell cycle progression |
Cytokine Reduction | Lowers levels of inflammatory cytokines |
Properties
IUPAC Name |
N-[4-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-oxoethyl]phenyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O4/c1-19(2,12-26)25-17(27)11-13-3-7-15(8-4-13)24-18(28)14-5-9-16(10-6-14)29-20(21,22)23/h3-10,26H,11-12H2,1-2H3,(H,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHYZKJXHXCCGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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